molecular formula C16H21NO4 B11747063 (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid

Cat. No.: B11747063
M. Wt: 291.34 g/mol
InChI Key: AAPMMQYSZDNRPM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine.

    Protection of the Amino Group: The amino group of (S)-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Enone: The protected amino acid is then subjected to a dehydration reaction to form the enone structure. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Boc group removal using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (S)-phenylalanine: A precursor in the synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid.

    tert-butoxycarbonyl chloride (Boc-Cl): Used for the protection of amino groups.

    (4S)-4-amino-5-phenylpent-2-enoic acid: A deprotected form of the compound.

Uniqueness

The uniqueness of this compound lies in its ability to serve as a versatile intermediate in organic synthesis. The presence of the Boc protecting group allows for selective reactions, making it valuable in the synthesis of peptides and other complex molecules.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-2-enoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

AAPMMQYSZDNRPM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.